5-Iodothiophene-2,3-dicarbaldehyde
Description
5-Iodothiophene-2,3-dicarbaldehyde is a heteroaromatic compound featuring a thiophene core substituted with iodine at the 5-position and aldehyde groups at the 2- and 3-positions. The iodine substituent introduces steric and electronic effects, while the thiophene ring confers π-conjugation and electron-rich properties.
Properties
Molecular Formula |
C6H3IO2S |
|---|---|
Molecular Weight |
266.06 g/mol |
IUPAC Name |
5-iodothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H3IO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H |
InChI Key |
BJOPFNXPSLMKGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C=O)C=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodothiophene-2,3-dicarbaldehyde can be achieved through several methods. One common approach involves the bromination of 2,3-thiophenedicarboxaldehyde using N-bromosuccinimide in the presence of benzoyl peroxide . This reaction introduces bromine atoms, which can then be substituted with iodine through a halogen exchange reaction.
Industrial Production Methods
Industrial production of 5-Iodothiophene-2,3-dicarbaldehyde typically involves large-scale bromination followed by halogen exchange. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodothiophene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2,3-Thiophenedicarboxylic acid.
Reduction: 2,3-Thiophenedimethanol.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Iodothiophene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Iodothiophene-2,3-dicarbaldehyde depends on its specific application. In chemical reactions, the iodine atom and formyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Properties
The following table highlights key structural and synthetic differences between 5-Iodothiophene-2,3-dicarbaldehyde and related dicarbaldehyde derivatives:
*Synthesis yields for naphthalene and anthracene derivatives are from multi-step routes involving Grignard reactions and condensation .
Key Observations:
- Electronic Effects : The iodine atom in 5-Iodothiophene-2,3-dicarbaldehyde withdraws electrons inductively but donates via resonance, creating a polarized thiophene ring. This contrasts with hydroxyl-substituted naphthalene derivatives, where hydrogen bonding dominates .
- Conjugation : Anthracene-2,3-dicarbaldehyde exhibits extended conjugation for applications in organic electronics, while the thiophene derivative’s smaller ring may favor shorter-wavelength absorption.
- Reactivity : Aldehydes in naphthalene and anthracene systems undergo Grignard reactions (e.g., forming polyaromatic alcohols ), whereas the iodine in the thiophene analog may direct electrophilic substitution or enable Suzuki coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
